

1-(3-Methyloxetan-3-yl)ethanone molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Methyloxetan-3-yl)ethanone

Cat. No.: B572264

[Get Quote](#)

An In-depth Technical Guide on the Molecular Structure of **1-(3-Methyloxetan-3-yl)ethanone**

This technical guide provides a comprehensive overview of the molecular structure, properties, and key identifiers of **1-(3-Methyloxetan-3-yl)ethanone**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Identity and Structure

1-(3-Methyloxetan-3-yl)ethanone is a chemical compound featuring a four-membered oxetane ring substituted at the 3-position with both a methyl group and an acetyl group.[\[1\]](#)[\[2\]](#) This substitution pattern creates a quaternary carbon center within the strained ring system.

Chemical Identifiers

The compound is uniquely identified by several standard chemical notations. These identifiers are crucial for database searches and unambiguous communication in scientific literature.

| Identifier | Value | Source(s) |
|-------------------|--|---|
| CAS Number | 1363381-04-7 | [1] [2] [3] |
| Molecular Formula | C ₆ H ₁₀ O ₂ | [1] [2] |
| IUPAC Name | 1-(3-methyloxetan-3-yl)ethanone | [1] |
| Canonical SMILES | CC(=O)C1(C)COC1 | [1] [3] |
| InChI | InChI=1S/C6H10O2/c1-5(7)6(2)3-8-4-6/h3-4H2,1-2H3 | [1] |
| InChIKey | QDRLIWDQZUUUGX-UHFFFAOYSA-N | [1] [3] |

Physicochemical Properties

The physical and chemical properties of the molecule are summarized below. Note that some values are predicted based on computational models.

| Property | Value | Source(s) |
|-------------------------|----------------------------------|---|
| Molecular Weight | 114.14 g/mol | [1] [2] |
| Physical State | Solid | [1] |
| Predicted Boiling Point | 153.3 ± 33.0 °C | [2] |
| Predicted Density | 1.021 ± 0.06 g/cm ³ | [2] |
| Purity | ≥97% (as commercially available) | [1] [3] |

Logical Workflow for Molecular Identification

The process of identifying and representing a chemical structure follows a logical workflow, starting from its name and leading to machine-readable formats that are essential for cheminformatics and data analysis.

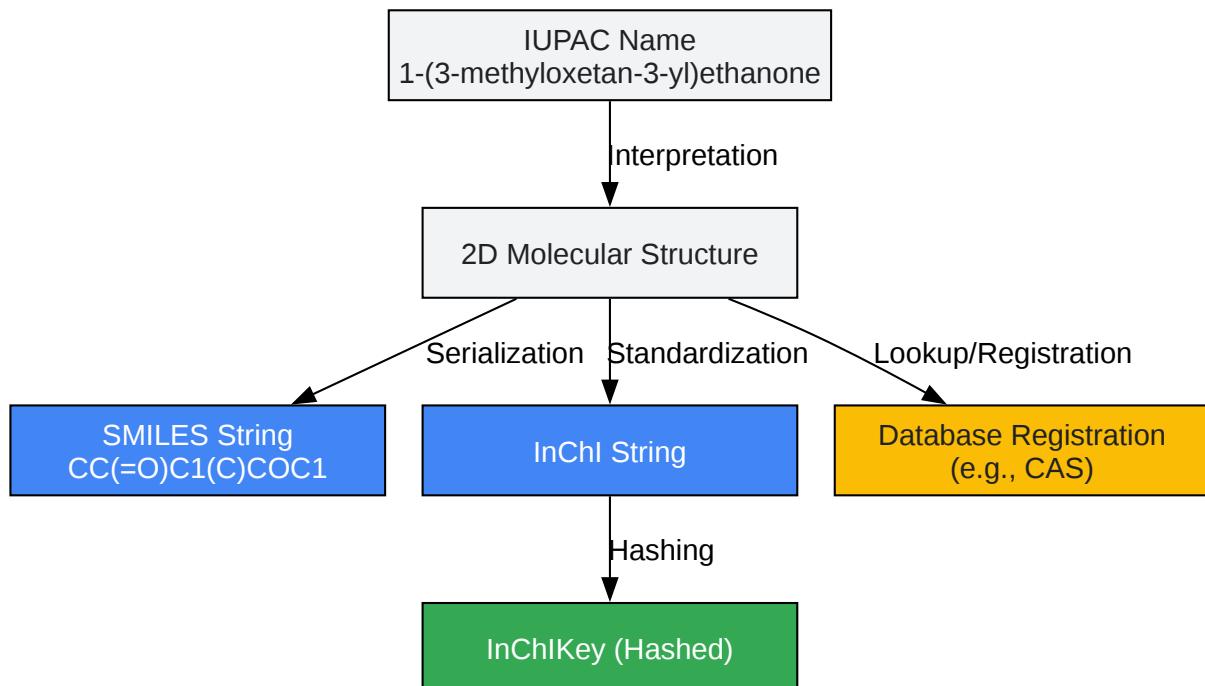


Diagram 1: Molecular Identification Workflow

[Click to download full resolution via product page](#)

Caption: Logical flow from chemical name to database-friendly identifiers.

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(3-Methyloxetan-3-yl)ethanone** is not readily available in the provided search results, a general strategy can be devised based on established methods for creating 3,3-disubstituted oxetanes.^[4] A common approach involves the intramolecular cyclization of a suitable acyclic precursor, typically a 1,3-diol derivative.^[4]

Generalized Synthetic Workflow

A plausible synthetic route could start from 3-methyl-3-oxetanemethanol.^[5] This precursor contains the required 3-methyl-substituted oxetane core. The alcohol functionality can be

chemically manipulated to introduce the acetyl group. The following workflow illustrates a potential two-step oxidation-addition-oxidation sequence.

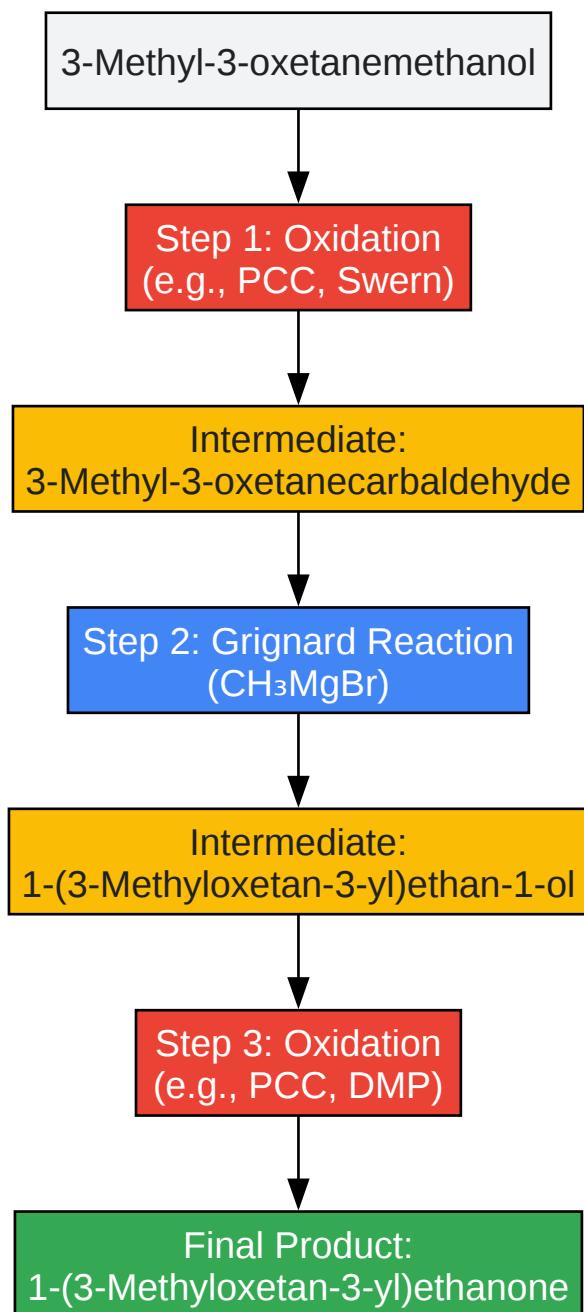


Diagram 2: Generalized Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Plausible multi-step synthesis route for the target molecule.

Methodological Considerations

- Step 1: Initial Oxidation: The primary alcohol of 3-methyl-3-oxetanemethanol would be oxidized to an aldehyde.^[5] Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation are suitable for this transformation to prevent over-oxidation to a carboxylic acid.
- Step 2: Carbon-Carbon Bond Formation: The resulting aldehyde would then be reacted with a methyl Grignard reagent (methylmagnesium bromide, CH_3MgBr) to form a secondary alcohol, 1-(3-methyloxetan-3-yl)ethan-1-ol.^[6]
- Step 3: Final Oxidation: The secondary alcohol is then oxidized to the target ketone. This can be achieved using reagents like PCC or Dess-Martin periodinane (DMP).

This proposed pathway is a standard, logical approach in organic synthesis for achieving the desired molecular structure. The stability of the oxetane ring to these reaction conditions would need to be considered.^[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1-(3-Methyl-oxetan-3-yl)ethanone | 1363381-04-7 [amp.chemicalbook.com]
- 3. 1-(3-Methyloxetan-3-yl)ethanone [acrospharma.co.kr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Methyl-3-oxetanemethanol | C5H10O2 | CID 137837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. achmem.com [achmem.com]
- To cite this document: BenchChem. [1-(3-Methyloxetan-3-yl)ethanone molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b572264#1-3-methyloxetan-3-yl-ethanone-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com